BTK Enzymatic Inhibition: Head-to-Head Potency Ranking Within the US20240083900 Patent Series
In a standardized BTK in vitro enzymatic assay, the target compound (Example 99) exhibits an IC50 of 1 nM [1]. This places it among the highly potent compounds in the patent series, though slightly less potent than Example 66 (IC50 < 1 nM) [2]. The quantitative difference of approximately 2-fold in IC50 relative to Example 66 may influence selection when maximal target engagement is required.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 66 from US20240083900 (BDBM658428): IC50 < 1 nM |
| Quantified Difference | Approximately 2-fold lower potency vs. Example 66 |
| Conditions | In vitro BTK enzymatic assay measuring inhibition of BTK kinase activity |
Why This Matters
This direct within-patent comparison defines the compound's exact potency tier, enabling researchers to select the optimal balance of potency and scaffold properties for their specific BTK inhibition studies.
- [1] BindingDB entry BDBM658441, target Tyrosine-protein kinase BTK, ligand US20240083900 Example 99, IC50 = 1 nM. View Source
- [2] BindingDB entry BDBM658428, target Tyrosine-protein kinase BTK, ligand US20240083900 Example 66, IC50 < 1 nM. View Source
